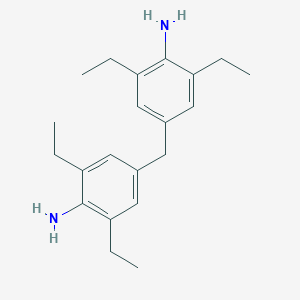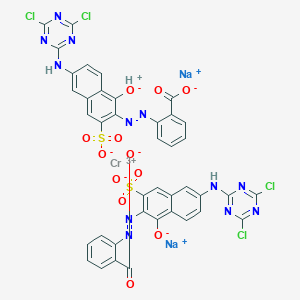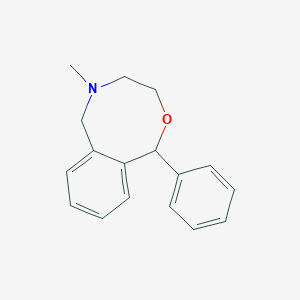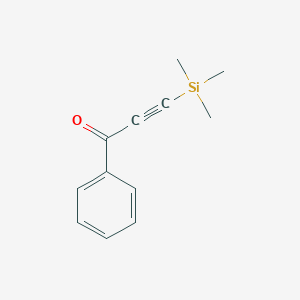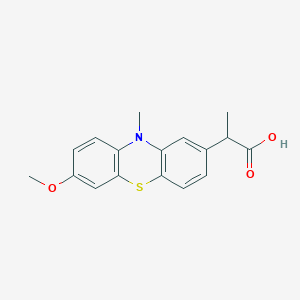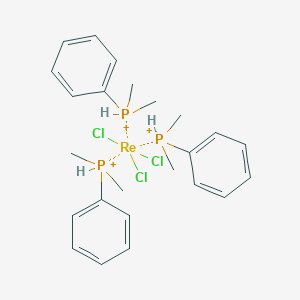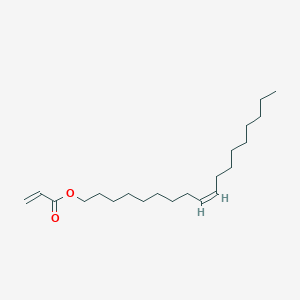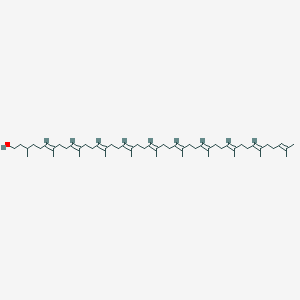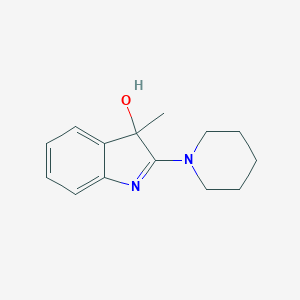
3H-Indol-3-ol, 3-methyl-2-piperidino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indol-3-ol, 3-methyl-2-piperidino-, also known as 3-MeO-PCP, is a synthetic dissociative substance that has gained attention in scientific research. It belongs to the arylcyclohexylamine class of compounds and has a chemical structure similar to phencyclidine (PCP).
Wirkmechanismus
The mechanism of action of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves its binding to the NMDA receptor, which results in the inhibition of glutamate neurotransmission. This leads to the disruption of communication between neurons and alters the perception of sensory stimuli. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have affinity for other receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- are complex and can vary depending on the dose and route of administration. At low doses, 3H-Indol-3-ol, 3-methyl-2-piperidino- can cause mild dissociation and euphoria. At higher doses, it can cause profound dissociation, hallucinations, and delusions. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3H-Indol-3-ol, 3-methyl-2-piperidino- in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise control over the experimental conditions and can lead to more accurate results. However, one limitation is the potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3H-Indol-3-ol, 3-methyl-2-piperidino-. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- on the brain and behavior. Finally, there is a need for the development of safer and more effective dissociative substances for use in scientific research.
Synthesemethoden
The synthesis of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves the reaction of 3-hydroxyindole with 3-methyl-2-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain 3H-Indol-3-ol, 3-methyl-2-piperidino- in its pure form.
Wissenschaftliche Forschungsanwendungen
3H-Indol-3-ol, 3-methyl-2-piperidino- has been studied in various scientific disciplines, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been used to study the effects of dissociative substances on the brain and behavior.
Eigenschaften
CAS-Nummer |
14119-77-8 |
|---|---|
Produktname |
3H-Indol-3-ol, 3-methyl-2-piperidino- |
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
3-methyl-2-piperidin-1-ylindol-3-ol |
InChI |
InChI=1S/C14H18N2O/c1-14(17)11-7-3-4-8-12(11)15-13(14)16-9-5-2-6-10-16/h3-4,7-8,17H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
PNZITOBGQYHDJL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
Kanonische SMILES |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
Synonyme |
3-Methyl-2-piperidino-3H-indol-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




